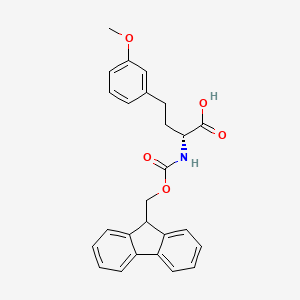

N-Fmoc-(R)-3-methoxy-homophenylalanine

Description

The Expanding Landscape of Unnatural Amino Acids in Chemical Biology

The field of chemical biology has been significantly advanced by the integration of unnatural amino acids (UAAs) into peptides and proteins. Unlike the 20 proteinogenic amino acids that are the standard building blocks of proteins in nature, UAAs are not naturally encoded in the genetic code. chemimpex.com Their introduction into protein structures is a powerful strategy for expanding the chemical diversity of proteins, allowing for the creation of molecules with enhanced stability, novel functions, and specific properties. chemimpex.com

The use of UAAs enables researchers to probe biological structures and forge new frontiers in medicine and materials science. By incorporating amino acids with modified side chains, backbones, or unique functional groups, scientists can fine-tune the physicochemical properties of peptides and proteins. chemimpex.com This has broad applications, including the development of peptide-based therapeutics with improved efficacy and stability, the engineering of enzymes with enhanced catalytic abilities, and the creation of novel biomaterials. nih.gov The ability to introduce specific functionalities, such as fluorescent probes or photo-crosslinkers, also provides indispensable tools for studying complex biological processes like protein-protein interactions.

Structural Context and Rationale for (R)-Configuration and Methoxy (B1213986) Substitution in Homophenylalanine Analogues

The specific stereochemistry and side-chain substitution of N-Fmoc-(R)-3-methoxy-homophenylalanine are deliberately chosen to impart desirable characteristics to synthetic peptides.

The (R)-configuration at the alpha-carbon is a critical feature. While most natural amino acids possess the L-configuration (which corresponds to the S-configuration for all except cysteine), the incorporation of D-amino acids (which largely correspond to the R-configuration) is a well-established strategy in peptide design. nih.govyoutube.com Peptides containing D-amino acids often exhibit significantly increased stability against enzymatic degradation. youtube.com Proteases, which are enzymes that break down proteins and peptides, have evolved to recognize and cleave peptide bonds between L-amino acids; their active sites are stereospecific and often cannot accommodate the D-enantiomer. youtube.com This enhanced proteolytic resistance can dramatically increase the in-vivo half-life of a peptide drug. youtube.com Furthermore, altering the chirality of an amino acid residue can profoundly impact the peptide's secondary structure and its interactions with biological targets. nih.gov

The methoxy substitution at the 3-position (or meta-position) of the phenyl ring is a chemical modification used to fine-tune the molecule's properties. A methoxy group can influence the electronic and steric nature of the aromatic side chain. It can enhance a compound's solubility and stability, which is beneficial during peptide synthesis and for the final peptide product. chemimpex.com The introduction of a methoxy group has been shown in other contexts to modulate binding affinities at biological targets, and its placement is critical. nih.gov By modifying the side chain in this way, researchers can subtly alter how the peptide interacts with its receptor, potentially leading to increased potency or selectivity.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1260610-30-7 | chemicalbook.com |

| Molecular Formula | C26H25NO5 | chemicalbook.com |

| Molecular Weight | 431.48 g/mol | chemicalbook.com |

| Appearance | White to off-white solid | chemicalbook.com |

| Purity | ≥97% | chemicalbook.com |

| Predicted Boiling Point | 655.4 ± 55.0 °C | chemicalbook.com |

| Predicted Density | 1.254 ± 0.06 g/cm³ | chemicalbook.com |

| Predicted pKa | 3.85 ± 0.10 | chemicalbook.com |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Fmoc-D-Hph(3-OMe)-OH |

| Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |

| Piperidine (B6355638) | |

| Phenylalanine | Phe |

| Homophenylalanine | Hph |

| Cysteine | Cys |

| Glycine | Gly |

| Alanine | Ala |

| Arginine | Arg |

| Trifluoroacetic acid | TFA |

| Dicyclohexylcarbodiimide | DCC |

| tert-Butoxycarbonyl | Boc |

| 4-methoxybenzyloxymethyl | MBom |

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-18-8-6-7-17(15-18)13-14-24(25(28)29)27-26(30)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVNNQLYFQJIOS-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Fmoc R 3 Methoxy Homophenylalanine As a Fundamental Building Block in Peptide and Peptidomimetic Design

Integration into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary method for incorporating N-Fmoc-(R)-3-methoxy-homophenylalanine into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. glpbio.com The Fmoc-based strategy is particularly common due to its use of mild basic conditions for deprotection, which preserves many sensitive functional groups. nih.govyoutube.com

The successful integration of this compound into a peptide sequence using Fmoc-SPPS requires careful consideration of several methodological parameters.

Resin Selection: The choice of resin depends on the desired C-terminal functionality of the final peptide. For a C-terminal amide, a Rink amide resin is typically used, while a 2-chlorotrityl chloride resin is often employed for peptides with a C-terminal carboxylic acid. uci.edu

Coupling Activation: The formation of the amide bond between the carboxyl group of this compound and the free amine of the resin-bound peptide requires an activating agent. luxembourg-bio.com Common coupling reagents include aminium/uronium salts like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often used in combination with a base such as N,N-Diisopropylethylamine (DIPEA). rsc.org The specific conditions, including reagent equivalents and reaction time, may need optimization to ensure efficient coupling, particularly given the potential for steric hindrance from the bulky side chain.

Fmoc Deprotection: The removal of the temporary Fmoc protecting group is a critical step in the SPPS cycle. nbinno.com It is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20-40% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). rsc.org The progress of this deprotection can be monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance. nih.gov

Washing Steps: Thorough washing of the resin between the coupling and deprotection steps is crucial to remove excess reagents and byproducts, which is essential for achieving high purity of the final peptide. uci.edu

A general cycle for incorporating an amino acid like this compound via SPPS is outlined below.

| Step | Action | Reagents/Solvents | Purpose |

| 1 | Swelling | DMF | Prepares the resin for reaction. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus of the growing peptide chain. |

| 3 | Washing | DMF, Isopropanol (IPA) | Removes excess piperidine and byproducts. |

| 4 | Coupling | Fmoc-amino acid, Activator (e.g., HBTU/DIPEA) | Attaches the next amino acid in the sequence. |

| 5 | Washing | DMF | Removes excess reagents and byproducts. |

| 6 | Repeat | Return to Step 2 | Elongates the peptide chain. |

| 7 | Cleavage | Trifluoroacetic acid (TFA) with scavengers | Releases the completed peptide from the resin and removes side-chain protecting groups. |

The incorporation of non-standard amino acids like this compound can influence the efficiency of peptide chain elongation and the purity of the final crude product. The quality of the building block itself is paramount; impurities in the Fmoc-amino acid starting material can lead to the formation of deletion or insertion sequences in the final peptide. nih.govajpamc.com

The bulky nature of the 3-methoxy-homophenylalanine side chain may lead to slower coupling kinetics compared to smaller, standard amino acids. To mitigate this, extended coupling times or double coupling cycles may be necessary to ensure the reaction proceeds to completion. uci.edu Incomplete coupling results in truncated peptide sequences, which can be difficult to separate from the desired full-length product during purification.

Conversely, the increased hydrophobicity imparted by the methoxy-homophenylalanine residue could potentially reduce peptide aggregation on the solid support, a common problem during the synthesis of long or hydrophobic sequences. This can lead to improved synthesis outcomes for "difficult" sequences. The purity of the crude peptide is often assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity is confirmed by mass spectrometry. A study comparing a peptide synthesized with standard amino acids versus one synthesized with pre-purified amino acids showed a greater than 15% increase in the purity of the crude product, underscoring the importance of high-quality building blocks. ajpamc.com

| Potential Issue | Consequence | Mitigation Strategy |

| Incomplete Coupling | Truncated peptide sequences (deletions) | Extended reaction time, double coupling, use of more potent activators. |

| Impure Fmoc-amino acid | Deletion or insertion sequences | Use of high-purity (>99%) building blocks. nih.gov |

| On-resin Aggregation | Poor reaction kinetics, low yield | Use of specialized solvents or additives, incorporation of strategic residues. |

Rational Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or receptor-binding affinity. This compound is a valuable building block in this field due to its unique structural features.

The introduction of this compound can significantly influence the three-dimensional structure of a peptide. The extended homophenylalanine backbone provides greater conformational flexibility compared to the standard phenylalanine residue. nbinno.com This can be exploited to mimic specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. nih.gov

The methoxy (B1213986) group on the phenyl ring can also play a role in directing conformation through steric and electronic effects. It can influence intramolecular and intermolecular aromatic interactions, potentially stabilizing a desired folded structure. nih.gov By strategically placing this residue, researchers can design peptidomimetics that adopt a specific bioactive conformation, thereby enhancing their interaction with biological targets like receptors or enzymes.

A major limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. mdpi.comnih.gov The incorporation of unnatural amino acids is a key strategy to overcome this instability.

Proteolytic Resistance: The homophenylalanine structure of this compound makes the adjacent peptide bonds less recognizable to standard proteases, which are highly specific for cleaving bonds between L-amino acids. mdpi.com This substitution can significantly increase the peptide's half-life in biological systems.

Modulation of Bioactivity: The longer side chain and the methoxy group can alter the binding affinity and selectivity of the peptide for its target. nbinno.com The methoxy group can change the hydrophobicity and electronic properties of the side chain, potentially forming new, favorable interactions within a receptor's binding pocket. This allows for the fine-tuning of a peptide's pharmacological profile. For instance, modifying peptides with unnatural amino acids has been shown to improve both metabolic stability and biological activity. researchgate.netnih.gov

| Modification Strategy | Rationale | Expected Outcome |

| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids. | Enhanced resistance to enzymatic degradation. mdpi.com |

| N-Methylation | Steric hindrance at the peptide bond. | Increased stability and cell permeability. |

| Cyclization | Reduces conformational flexibility and masks cleavage sites. | Increased stability and receptor selectivity. researchgate.net |

| Incorporation of Homologues (e.g., Homophenylalanine) | Alters backbone structure, making it a poor substrate for proteases. | Increased proteolytic stability. nbinno.com |

Incorporation into Hybrid Oligomers and Conjugates for Advanced Applications

The versatility of this compound extends to its use in the synthesis of hybrid molecules, where peptides are combined with other chemical entities to create novel functionalities.

The Fmoc-SPPS methodology is compatible with the incorporation of other modified building blocks, allowing for the creation of complex conjugates. nih.gov For example, a peptide sequence containing (R)-3-methoxy-homophenylalanine could be synthesized and then conjugated to other molecules like oligonucleotides, lipids, or polymers such as polyethylene (B3416737) glycol (PEG). nih.govnih.gov

Such conjugations can impart new properties to the peptide. For instance, conjugation to a cell-penetrating peptide sequence can enhance cellular uptake. nih.gov Attaching a lipid moiety (lipidation) can increase association with cell membranes and improve pharmacokinetic properties. nih.gov Similarly, conjugating the peptide to an oligonucleotide could create a targeted drug delivery system, where the peptide portion directs the molecule to a specific cell type, and the oligonucleotide exerts a therapeutic effect. The chemical handles required for these conjugations can be introduced into the peptide sequence during SPPS, using orthogonally protected amino acids.

Solution-Phase Synthetic Approaches for Specific Peptide Architectures

While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase synthesis remains a powerful and relevant strategy, particularly for large-scale production and the synthesis of complex peptide fragments or peptidomimetics that may be challenging to assemble on a solid support. The use of this compound in solution-phase approaches allows for the creation of unique peptide structures with tailored properties.

Solution-phase peptide synthesis typically involves the stepwise elongation of the peptide chain or the condensation of protected peptide fragments in a suitable solvent. The N-Fmoc protecting group is crucial in these methods for temporarily blocking the α-amino group of the amino acid, preventing unwanted side reactions during the formation of the peptide bond. nbinno.comchempep.com This protection can be selectively removed under mild basic conditions, a key feature of the Fmoc group's utility. nbinno.com

The incorporation of this compound into a peptide sequence during solution-phase synthesis follows the fundamental principles of peptide coupling. The carboxylic acid of the N-Fmoc protected amino acid is activated using a variety of coupling reagents. This activated species then reacts with the free amino group of another amino acid or peptide fragment to form the desired amide bond.

Although specific, detailed research findings on the extensive use of this compound in the solution-phase synthesis of particular peptide architectures are not widely documented in publicly accessible literature, its application would theoretically proceed via established solution-phase methodologies. These methods include fragment condensation, where pre-synthesized peptide segments are coupled together, and stepwise elongation, where single amino acid residues are added sequentially. springernature.com The choice of strategy often depends on the desired final peptide's length and complexity.

For instance, in a hypothetical fragment condensation approach to a novel peptidomimetic, a dipeptide fragment containing this compound could be synthesized in solution. This fragment could then be deprotected at the C-terminus and coupled to another N-terminally protected peptide fragment. The general scheme for such a coupling is outlined below.

Table 1: Hypothetical Solution-Phase Fragment Condensation

| Step | Description | Reactants | Reagents |

| 1 | Fragment A Synthesis | This compound, Amino Acid Ester | Coupling Reagent (e.g., DCC/HOBt), Base (e.g., DIPEA) |

| 2 | Fragment B Synthesis | N-Fmoc-Amino Acid, Amino Acid Ester | Coupling Reagent, Base |

| 3 | Fragment A C-terminal Deprotection | Protected Dipeptide Fragment A | Saponification (e.g., LiOH) |

| 4 | Fragment B N-terminal Deprotection | Protected Dipeptide Fragment B | Base (e.g., Piperidine in DMF) |

| 5 | Fragment Condensation | Deprotected Fragment A, Deprotected Fragment B | Coupling Reagent, Base |

This table represents a generalized, hypothetical workflow and does not reflect specific experimental data.

The successful implementation of such a synthesis would rely on careful selection of protecting groups for the C-terminus and any reactive side chains to ensure orthogonality with the base-labile Fmoc group. Furthermore, purification of the intermediate fragments after each step is a critical aspect of solution-phase synthesis to ensure the final product's purity.

While detailed examples in the scientific literature specifically highlighting this compound in solution-phase synthesis are sparse, the foundational principles of peptide chemistry support its utility as a building block in creating diverse peptide and peptidomimetic structures through these established techniques. The unique structural contribution of the 3-methoxy-homophenylalanine residue makes it an attractive target for incorporation into novel therapeutic candidates.

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and conformational preferences of N-Fmoc-(R)-3-methoxy-homophenylalanine in solution.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons of the Fmoc group, the amino acid backbone, and the substituted phenyl side chain. The chemical shifts are influenced by the electronic environment of each proton. Based on data from analogous compounds such as Fmoc-phenylalanine, the following assignments are predicted.

The protons of the fluorenyl group are expected to appear in the aromatic region, typically between 7.30 and 7.90 ppm. The protons of the 3-methoxyphenyl (B12655295) group will also resonate in the aromatic region, but their chemical shifts will be influenced by the electron-donating methoxy (B1213986) group, likely appearing between 6.70 and 7.20 ppm. The methoxy group itself should present a sharp singlet at approximately 3.80 ppm.

The protons of the amino acid backbone, including the alpha-proton (α-H) and the amide proton (NH), are anticipated to be in the range of 4.30-4.60 ppm and 7.20-7.50 ppm, respectively. The chemical shift of the NH proton can be sensitive to solvent and concentration. The additional methylene (B1212753) groups (β-CH₂ and γ-CH₂) of the homophenylalanine structure are expected to resonate in the upfield region, likely between 1.80 and 2.80 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fmoc aromatic protons | 7.30 - 7.90 | Multiplet |

| 3-methoxyphenyl protons | 6.70 - 7.20 | Multiplet |

| Amide (NH) | 7.20 - 7.50 | Doublet |

| Alpha-proton (α-H) | 4.30 - 4.60 | Multiplet |

| Fmoc CH & CH₂ | 4.10 - 4.30 | Multiplet |

| Methoxy (OCH₃) | ~3.80 | Singlet |

| Gamma-protons (γ-CH₂) | 2.50 - 2.80 | Multiplet |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the Fmoc and carboxylic acid groups are expected at the downfield end of the spectrum, typically between 155 and 175 ppm. The aromatic carbons of the fluorenyl and phenyl rings will appear in the 120-145 ppm region. The carbon of the methoxy group is predicted to be around 55 ppm. The aliphatic carbons of the amino acid backbone and side chain will be found in the upfield region of the spectrum.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the assignments by correlating the proton and carbon signals.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic acid C=O | 173 - 176 |

| Fmoc C=O | 155 - 157 |

| Aromatic Cs (Fmoc & Phenyl) | 114 - 160 |

| Methoxy C | ~55 |

| Alpha-carbon (α-C) | 53 - 56 |

| Fmoc CH & CH₂ | 47 & 67 |

| Gamma-carbon (γ-C) | ~38 |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching of the amide is typically observed around 3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the urethane (B1682113) of the Fmoc group will give rise to strong bands in the region of 1690-1750 cm⁻¹. The amide I and amide II bands, arising from C=O stretching and N-H bending, respectively, are expected around 1650 cm⁻¹ and 1530 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group and the carboxylic acid will also produce distinct signals.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | ~3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 |

| C=O Stretch (Fmoc Urethane) | 1690 - 1710 |

| Amide I (C=O Stretch) | ~1650 |

| Amide II (N-H Bend) | ~1530 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: Predicted values are based on general ranges for these functional groups in similar molecular environments.

FT-IR spectroscopy is particularly useful for studying hydrogen bonding and the self-assembly of Fmoc-amino acids. wuxiapptec.comrsc.org Changes in the positions and shapes of the N-H and C=O stretching bands can indicate the formation of intermolecular hydrogen bonds, which are often the driving force for the formation of gels or other supramolecular structures. For instance, a shift to lower wavenumbers for the amide I band can suggest the formation of β-sheet-like structures in the solid state or in self-assembled aggregates. wuxiapptec.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by its constituent chromophores: the fluorenylmethoxycarbonyl (Fmoc) group and the 3-methoxyphenyl group. The Fmoc group is a potent chromophore due to its extensive π-electron system, while the substituted benzene (B151609) ring also contributes to UV absorption.

The electronic properties of amino compounds are linked to their molecular structure and the presence of functional groups with delocalized electrons or polar characteristics. reformchem.com In peptide synthesis, the strong UV absorbance of the Fmoc group is practically utilized for monitoring reactions, with detection commonly set around 254 nm. rsc.org The spectrum is expected to exhibit strong absorption bands characteristic of these aromatic systems. The primary absorption maxima (λmax) arise from π → π* transitions within the aromatic rings. The methoxy substituent on the phenyl ring may cause a slight bathochromic (red) shift compared to an unsubstituted phenyl ring.

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λmax (nm) | Type of Transition |

|---|---|---|

| Fluorenyl Group (Fmoc) | ~265, ~290, ~300 | π → π* |

Note: The exact λmax values and molar absorptivity (ε) would be determined experimentally in a specific solvent.

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₂₆H₂₅NO₅. HR-MS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺, or other adducts with high precision, usually to four or more decimal places. This allows for unambiguous confirmation of the chemical formula, distinguishing it from other potential compounds with the same nominal mass. The calculated monoisotopic mass is a key parameter for this verification.

Table 2: Elemental Composition and Exact Mass of this compound

| Element | Count | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 26 | 12.011 | 312.286 |

| Hydrogen (H) | 25 | 1.008 | 25.200 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Total Molecular Weight | 431.49 g/mol | ||

| Monoisotopic Mass | 431.1733 u |

| Expected [M+H]⁺ Ion | | | 432.1805 u |

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (such as the [M+H]⁺ parent ion) to generate a characteristic pattern of fragment ions. This fragmentation pattern serves as a structural fingerprint of the molecule. For Fmoc-derivatized amino acids, fragmentation typically occurs at predictable locations. nih.govsigmaaldrich.com

The analysis of this compound by LC-ESI-MS/MS using multiple reaction monitoring (MRM) would provide high selectivity. nih.gov The fragmentation process yields several specific ions that confirm the presence of the Fmoc group, the amino acid core, and the unique side chain. nih.govsigmaaldrich.com Key fragmentation pathways include the cleavage of the carbamate (B1207046) bond, loss of CO₂, and breakage within the side chain.

Table 3: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| m/z (Mass/Charge Ratio) | Proposed Fragment | Description of Loss |

|---|---|---|

| 432.18 | [M+H]⁺ | Protonated parent molecule |

| 414.17 | [M+H - H₂O]⁺ | Loss of water |

| 388.17 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid |

| 254.12 | [M+H - C₁₀H₁₁O₂]⁺ | Cleavage yielding the Fmoc-NH-CH⁺ fragment |

| 210.10 | [M+H - C₁₅H₁₂O₂]⁺ | Protonated 3-methoxy-homophenylalanine after loss of Fmoc |

| 179.08 | [C₁₄H₁₁]⁺ | Fluorenylmethane cation, a characteristic fragment of the Fmoc group |

Chiroptical Spectroscopy: Circular Dichroism (CD) for Stereochemical and Conformational Insights

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org As this compound is a single enantiomer, it is optically active and will produce a characteristic CD spectrum.

This technique is crucial for confirming the absolute stereochemistry of the chiral center (the α-carbon). mtoz-biolabs.com Enantiomers produce mirror-image CD spectra, so the spectrum for the (R)-isomer will be opposite to that of the corresponding (S)-isomer. The observed signals, known as Cotton effects, can be positive or negative and arise from the electronic transitions of the molecule's chromophores within a chiral environment. researchgate.net For this compound, the key chromophores contributing to the CD spectrum are the carbonyl group of the carboxylic acid, the aromatic system of the Fmoc group, and the 3-methoxyphenyl ring. The spectrum provides valuable information not only on the configuration but also on the molecule's preferred conformation in solution. researchgate.net

Table 4: Expected Circular Dichroism Spectral Features

| Wavelength Region (nm) | Chromophore | Expected Information |

|---|---|---|

| 200 - 240 | Carboxylic acid (n→π*) | Confirmation of absolute configuration at the α-carbon. |

X-ray Diffraction and Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its molecular structure.

The analysis would yield a complete structural model, including:

Bond lengths, bond angles, and torsion angles: Providing exact geometric parameters of the molecule.

Absolute configuration: Unequivocally confirming the (R)-stereochemistry at the chiral center.

Conformation: Revealing the molecule's shape and the spatial orientation of the Fmoc group and the side chain in the solid state.

Intermolecular interactions: Detailing how molecules pack together in the crystal lattice through forces like hydrogen bonding (e.g., involving the carboxylic acid and N-H groups) and π-π stacking between the aromatic rings.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångströms). | Confirms covalent structure and bond orders. |

| Bond Angles | The angle formed between three connected atoms (in degrees). | Defines the molecule's geometry. |

| Torsion Angles | The angle of rotation around a bond (in degrees). | Describes the conformation of the molecule. |

| Absolute Stereochemistry | The 3D spatial arrangement at a chiral center. | Confirms the (R) or (S) designation. |

Advanced Computational Studies and Molecular Modeling of N Fmoc R 3 Methoxy Homophenylalanine

Computational chemistry provides powerful tools for investigating the properties of complex molecules like N-Fmoc-(R)-3-methoxy-homophenylalanine from a theoretical perspective. These methods allow for the exploration of electronic structure, molecular dynamics, and intermolecular interactions at an atomic level of detail, offering insights that can complement and guide experimental work.

Cutting Edge Research Applications and Functional Investigations

Rational Design of Therapeutics and Bioactive Molecules

The unique stereochemistry and electronic properties of N-Fmoc-(R)-3-methoxy-homophenylalanine make it an attractive component in the design of novel therapeutics. Its incorporation into peptide-based molecules can lead to compounds with enhanced stability, receptor affinity, and specific biological activities.

Development of Enzyme Inhibitors and Receptor Agonists/Antagonists

The homophenylalanine scaffold is a recognized pharmacophore in the development of enzyme inhibitors, most notably Angiotensin-Converting Enzyme (ACE) inhibitors, which are crucial for managing hypertension. researchgate.netscispace.com The extended backbone of homophenylalanine allows for optimal positioning within the active site of target enzymes. The (S)-homophenylalanine moiety, in particular, is a key component in several "pril" drugs. researchgate.net While direct studies on (R)-3-methoxy-homophenylalanine in this context are limited, its structural similarity suggests potential as a building block for new inhibitors. The methoxy (B1213986) group at the meta position of the phenyl ring can influence binding through steric and electronic interactions, potentially leading to altered specificity and potency.

In the realm of receptor modulation, unnatural amino acids are instrumental in designing peptides with agonistic or antagonistic properties. The specific side chain of an amino acid can dictate the interaction with a receptor and its subsequent signaling. While specific examples utilizing this compound are not extensively documented, the principle of its application lies in its ability to probe and modify peptide-receptor interactions. The methoxy group can alter the hydrophobicity and electronic nature of the side chain, which can be critical for fine-tuning the binding affinity and functional response of a peptide ligand to its receptor.

Modulation of Biological Pathways Through Peptidomimetic Interventions

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govnih.gov The incorporation of unnatural amino acids like (R)-3-methoxy-homophenylalanine is a key strategy in the development of peptidomimetics. nih.gov The non-natural backbone and side chain can confer resistance to enzymatic cleavage, prolonging the molecule's half-life in biological systems.

The 3-methoxy-phenyl group can introduce specific interactions with biological targets, leading to the modulation of various cellular pathways. For example, in the context of neurodegenerative diseases, peptidomimetics are being explored as activators of the 20S proteasome to help clear aggregated proteins. nih.gov The design of such molecules often involves the strategic placement of non-natural amino acids to optimize their activity and stability. The unique structural features of (R)-3-methoxy-homophenylalanine could be leveraged to create peptidomimetics that target protein-protein interactions or other key nodes in signaling pathways, offering new avenues for therapeutic intervention.

Contributions to Protein Engineering and Directed Evolution

The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for protein engineering, allowing for the introduction of novel functionalities and the detailed study of protein structure and dynamics.

Altering Protein Functionality and Stability through Unnatural Amino Acid Incorporation

The genetic incorporation of unnatural amino acids with unique side chains can profoundly impact a protein's structure, stability, and function. nih.gov Studies have demonstrated the successful incorporation of various ortho- and meta-substituted phenylalanine derivatives, including those with methoxy groups, into proteins in both E. coli and mammalian cells. acs.orggoogle.com These substitutions can be used to probe the local environment within a protein and to introduce new chemical properties.

The incorporation of (R)-3-methoxy-homophenylalanine would be expected to introduce both steric and electronic perturbations. The extended backbone could alter the local protein conformation, while the methoxy group could influence hydrophobic packing and hydrogen bonding interactions. Site-directed mutagenesis studies have shown that replacing key amino acids can lead to significant changes in protein stability and function. researchgate.netnih.govstanford.edu By strategically replacing a natural amino acid with (R)-3-methoxy-homophenylalanine, researchers can systematically investigate the role of specific residues in maintaining protein structure and activity.

Below is a table summarizing the types of substitutions and their potential impact on protein properties.

| Substitution Type | Example Amino Acid | Potential Impact on Protein Properties |

| Isosteric Replacement | Phenylalanine -> 4-Fluorophenylalanine | Minimal structural perturbation, allows for 19F NMR studies. |

| Electronic Modification | Tyrosine -> 3-Nitrosotyrosine | Introduces a chromophore, alters pKa. |

| Steric Modification | Alanine -> Homophenylalanine | Increases side chain volume, can alter packing and folding. |

| Functional Group Intro | Serine -> O-propargyl-serine | Introduces a bio-orthogonal handle for chemical modification. |

Mechanistic Probing of Enzyme Catalysis and Active Site Dynamics

Unnatural amino acids serve as powerful probes for elucidating enzyme mechanisms and studying the dynamics of active sites. muni.cz The incorporation of amino acids with unique spectroscopic properties, such as those containing isotopes or fluorescent groups, allows for detailed biophysical studies. For instance, the incorporation of isotopically labeled p-methoxyphenylalanine has been used to study the structure, dynamics, and ligand binding of enzymes using NMR spectroscopy. muni.czacs.org

(R)-3-methoxy-homophenylalanine, with its methoxy group, could serve as a subtle probe of its local environment within an enzyme's active site. Changes in the chemical shift of the methoxy protons or carbon in an NMR spectrum upon substrate binding or during catalysis could provide valuable information about conformational changes in the active site. Furthermore, the unnatural backbone of homophenylalanine could be used to investigate the importance of precise substrate positioning for catalysis.

Development of Chemical Probes and Bio-orthogonal Tools

The development of chemical probes and bio-orthogonal tools has revolutionized the study of biological processes in their native environment. chomixbio.comnih.gov These tools allow for the specific labeling and visualization of biomolecules without interfering with cellular functions. nih.gov Unnatural amino acids are frequently used as platforms for the development of such probes.

While there are no specific reports on the use of this compound for creating bio-orthogonal tools, its structure presents several possibilities. The phenyl ring could be further functionalized with bio-orthogonal reactive groups, such as azides, alkynes, or tetrazines. google.com Once incorporated into a peptide or protein, these functionalized amino acids can be selectively reacted with complementary probes for applications in imaging, proteomics, and drug discovery. The methoxy group itself could potentially be used as a spectroscopic reporter to signal changes in the local environment. The development of such probes would enable researchers to track the localization, interactions, and dynamics of molecules containing this unique amino acid in living systems.

Fluorescent Labeling and Imaging Probes

The N-Fmoc protecting group is inherently fluorescent, a property that can be exploited in various analytical and imaging applications. While specific development of this compound as a standalone fluorescent probe is not extensively documented, the intrinsic fluorescence of the Fmoc moiety is a valuable tool. This fluorescence allows for the monitoring of self-assembly processes and the localization of the compound within biological systems without the need for an external fluorescent label. For instance, the fluorescence of the fluorenyl group can be used to determine critical aggregation concentrations of Fmoc-amino acids. reading.ac.ukaalto.fi Co-assembly of Fmoc-phenylalanine with other aromatic molecules can also lead to organogels with fluorescent properties, suggesting a strategy for creating new functional materials. researchgate.net

"Click Chemistry" Applications in Chemical Biology

"Click chemistry" refers to a class of biocompatible, highly efficient chemical reactions that are widely used in chemical biology for bioconjugation, labeling, and materials science. While direct applications of this compound in click chemistry reactions are not detailed in current literature, its structure is amenable to such modifications. The carboxylic acid or the amino group (after deprotection) could be functionalized with azide or alkyne moieties. These functionalized derivatives could then participate in click reactions to attach the molecule to biomolecules, surfaces, or polymer scaffolds, thereby creating complex, functional materials for diagnostics and therapeutics. iris-biotech.de

Self-Assembly Phenomena and Supramolecular Biomaterials

The most significant area of research for Fmoc-amino acid derivatives lies in their remarkable ability to self-assemble into well-ordered supramolecular structures. This behavior is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid components. reading.ac.ukaalto.fi

Formation of Nanofibrillar Architectures and Hydrogels

Like many Fmoc-protected amino acids, this compound is anticipated to form nanofibrillar structures that can entangle to form a three-dimensional network. researchgate.netresearchgate.net This network can immobilize large amounts of water, resulting in the formation of a hydrogel. nih.govresearchgate.net The process of hydrogelation can be triggered by a change in environmental conditions, such as pH or solvent composition (a "solvent switch"). mdpi.comresearchgate.net These hydrogels are of great interest for biomedical applications due to their biocompatibility and structural similarity to the extracellular matrix. nih.gov

Table 1: Factors Influencing Fmoc-Amino Acid Hydrogelation

| Factor | Description | Potential Effect on this compound |

|---|---|---|

| pH | Affects the protonation state of the carboxylic acid group, influencing electrostatic interactions. researchgate.net | Gelation is expected to be sensitive to pH, likely occurring under acidic conditions where charge repulsion is minimized. |

| Solvent | A "solvent switch," typically from an organic solvent like DMSO or HFIP to water, is often used to induce self-assembly. mdpi.com | Dissolving the compound in a suitable organic solvent followed by dilution in an aqueous buffer would likely trigger nanofiber formation and hydrogelation. |

| Concentration | A critical aggregation concentration must be reached for self-assembly and subsequent gelation to occur. researchgate.net | Hydrogel formation will only happen above a specific concentration threshold. |

| Temperature | Can affect the kinetics and thermodynamics of self-assembly. | The stability and mechanical properties of the resulting hydrogel may be temperature-dependent. |

Influence of Stereochemistry and Methoxy Group on Self-Assembly Propensities

The specific structural features of this compound play a crucial role in defining its self-assembly behavior.

Stereochemistry : The use of a single stereoisomer, in this case, the (R)-enantiomer (a D-amino acid configuration), is critical. Studies on similar Fmoc-dipeptides have shown that changing the stereochemistry from a homochiral (L-L) to a heterochiral (D-L) sequence drastically restricts the structural diversity of the resulting self-assembled architectures. mdpi.comacs.org Heterochirality can favor the formation of specific structures like nanofibers over other morphologies. acs.org This suggests that the (R)-configuration of this compound will enforce a specific and predictable mode of self-assembly.

Methoxy Group : The methoxy (-OCH3) substitution on the phenyl ring influences the electronic and steric properties of the molecule. Substitutions on the phenyl ring of Fmoc-phenylalanine derivatives are known to dramatically affect self-assembly rates and the mechanical properties of the resulting hydrogels. researchgate.net The methoxy group can alter the hydrophobicity of the side chain and participate in additional, weak intermolecular interactions, thereby tuning the packing of the molecules within the nanofibrillar structure. This modification can lead to hydrogels with unique rheological properties compared to the unsubstituted parent compound.

Applications in Tissue Engineering Scaffolds and Controlled Release Systems

The hydrogels formed from Fmoc-amino acids are highly promising for biomedical applications. Their nanofibrous architecture mimics the natural extracellular matrix, providing a suitable environment for cell attachment, proliferation, and differentiation. nih.gov

Tissue Engineering Scaffolds : These hydrogels can be used as 3D scaffolds to support the growth of new tissue. nih.govnih.gov The biocompatibility of amino acid-based materials makes them ideal for applications in regenerative medicine, including bone and cartilage repair. nih.govnih.gov The mechanical properties of the hydrogel can be tuned by modifying the structure of the self-assembling molecule, making it possible to create scaffolds that match the stiffness of the target tissue.

Controlled Release Systems : The porous network of the hydrogel can be used to encapsulate therapeutic molecules, such as drugs or growth factors. researchgate.net These molecules can then be released in a sustained manner as the hydrogel degrades or as the drug diffuses through the network. This makes these materials excellent candidates for developing advanced drug delivery systems.

Comprehensive Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study specifically for this compound has not been published, the principles of SAR are central to understanding and optimizing its properties. SAR studies systematically investigate how modifying the chemical structure of a compound affects its functional properties (e.g., self-assembly, biological activity). nih.gov

For this compound, an SAR study would involve synthesizing and analyzing a series of analogues to probe the importance of each structural component.

Table 2: Potential Structural Modifications for SAR Studies

| Structural Component | Potential Modifications | Property to Investigate |

|---|---|---|

| Methoxy Group Position | Move the methoxy group to the ortho or para position of the phenyl ring. | Effect on self-assembly kinetics, morphology, and hydrogel mechanical strength. researchgate.net |

| Methoxy Group Identity | Replace the methoxy group with other substituents (e.g., methyl, halogen, hydroxyl). | Influence of electron-donating/withdrawing groups and hydrophobicity on gelation. researchgate.net |

| Homophenylalanine Chain | Alter the length of the alkyl chain between the alpha-carbon and the phenyl ring. | Impact of side-chain flexibility and length on molecular packing and stability. |

| Stereochemistry | Synthesize the (S)-enantiomer and compare its self-assembly to the (R)-enantiomer. | Determine the role of chirality in defining the supramolecular architecture. mdpi.comacs.org |

| Fmoc Group | Replace with other aromatic protecting groups (e.g., Z-carbobenzoxy). | Elucidate the specific role of the Fmoc group's size and π-system in driving self-assembly. |

By conducting such studies, researchers can establish clear relationships between the molecular structure and the macroscopic properties of the resulting biomaterials, enabling the rational design of new functional molecules for specific applications in medicine and materials science.

Elucidating the Role of Methoxy Substitution on Biological Activity

The presence and position of a methoxy (-OCH3) group on the aromatic ring of an amino acid can significantly alter the biological activity of peptides and peptidomimetics into which it is incorporated. nih.gov Research on various methoxy-substituted compounds has established that this functional group can modulate several factors crucial for therapeutic efficacy.

The methoxy group is known to influence:

Physicochemical Properties: It increases lipophilicity compared to a hydroxyl group, which can enhance the ability of a peptide to cross biological membranes. mdpi.com The electron-donating nature of the methoxy group can also alter the electronic properties of the phenyl ring, potentially influencing interactions with biological targets.

Ligand-Target Binding: The methoxy group can form hydrogen bonds and participate in van der Waals interactions within the binding pocket of a receptor or enzyme. nih.gov Its placement at the meta-position (position 3) of the phenyl ring provides a specific spatial orientation that can be exploited to achieve selective binding to a target protein. In some contexts, such as analogues of the dipeptide sweetener L-aspartyl-L-phenylalanine methyl ester, substitution at the meta position has been shown to have a less pronounced effect on taste compared to substitution at the para position, indicating the importance of substituent placement in biological recognition. nih.gov

Metabolic Stability: The methoxy group can protect the aromatic ring from metabolic degradation by enzymes such as cytochrome P450, thereby increasing the in vivo half-life of the peptidomimetic.

Studies on various bioactive molecules have demonstrated the potent effects of methoxy substitution. For example, the introduction of methoxy groups into the benzene (B151609) ring of certain compounds has been shown to enhance their anticancer activity. mdpi.com In other cases, such as resveratrol derivatives, methoxy substitution has led to improved anti-platelet and anti-cancer effects. nih.gov While direct research on peptides containing solely (R)-3-methoxy-homophenylalanine is limited, these findings strongly suggest that its incorporation can be a strategic tool to fine-tune the biological and pharmacological profile of a lead peptide.

| Property Affected | Influence of Methoxy Group | Potential Biological Consequence |

|---|---|---|

| Lipophilicity | Increases hydrophobicity | Enhanced membrane permeability |

| Electronic Character | Acts as an electron-donating group | Modulation of ligand-receptor π-π interactions |

| Steric Profile | Adds bulk at a specific position | Can confer selectivity for a specific target binding site |

| Metabolic Resistance | Can block sites of enzymatic degradation | Increased in vivo stability and duration of action |

Correlating Conformational Preferences with Functional Outcomes in Peptidomimetics

The three-dimensional shape of a peptide is critical to its function. mdpi.com Peptidomimetics are designed to adopt specific conformations that allow them to interact effectively with their biological targets. The incorporation of non-proteinogenic amino acids like (R)-3-methoxy-homophenylalanine is a key strategy for controlling the conformational preferences of a peptide backbone.

The key torsional angles that define a peptide's conformation are Φ (phi), ψ (psi), and ω (omega) for the backbone, and χ (chi) for the side chain. mdpi.com The specific (R)-configuration and the bulky, substituted side chain of (R)-3-methoxy-homophenylalanine can impose significant steric constraints, influencing these angles and stabilizing specific secondary structures, such as β-turns or helical motifs.

A successful peptidomimetic design relies on several conditions:

The side chains should adopt conformations that mimic those of the natural amino acids critical for binding.

The conformational constraints should be compatible with the desired backbone structure.

The constraints should not negatively impact the kinetics of binding to the target. mdpi.com

By introducing residues like (R)-3-methoxy-homophenylalanine, researchers can perform conformation-activity relationship studies. nih.gov These studies systematically analyze how changes in the three-dimensional structure of a molecule affect its biological activity. For instance, constraining a peptide in a specific turn conformation might enhance its binding affinity and selectivity for a particular receptor, leading to a more potent and specific therapeutic effect. The development of analytical methods like peptide conformation distribution (PCD) plots and peptidomimetic analysis (PMA) maps allows for a quantitative evaluation of how well a synthetic molecule mimics the conformation of a target peptide motif. nih.gov

| Parameter | Definition | How the Residue Exerts Influence |

|---|---|---|

| Φ (Phi) Angle | Rotation around the N-Cα bond | Steric hindrance from the side chain restricts allowable angles. |

| ψ (Psi) Angle | Rotation around the Cα-C bond | The extended backbone and bulky side chain limit rotational freedom. |

| χ (Chi) Angles | Rotation within the side chain | The 3-methoxy group can influence the preferred orientation of the phenyl ring. |

Q & A

Q. What are the standard synthetic routes for preparing N-Fmoc-(R)-3-methoxy-homophenylalanine, and how is purity ensured?

Methodological Answer: this compound is typically synthesized via Fmoc protection of the amino group using reagents like FmocOSu (9-fluorenylmethyloxycarbonyl succinimide) in a biphasic solvent system (e.g., acetonitrile/water) with NaHCO₃ as a base to maintain pH >7, preventing undesired protonation or decomposition of the Fmoc group . Post-reaction purification involves ether extraction to remove organic impurities, followed by aqueous washes and lyophilization. Purity validation employs HPLC (>97% purity criteria) and TLC, with structural confirmation via H/C NMR and mass spectrometry .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

Methodological Answer: In SPPS, the compound serves as a building block for introducing methoxy-substituted aromatic residues into peptide chains. The Fmoc group is selectively removed using 20% piperidine in DMF, exposing the α-amino group for subsequent coupling. Coupling efficiency is enhanced by activating the carboxyl group with agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DCM or DMF . Post-synthesis, cleavage from the resin (e.g., using TFA/H₂O) yields the target peptide, with side-chain deprotection monitored via LC-MS .

Q. What analytical techniques are critical for characterizing this compound and its peptide derivatives?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with C18 columns (gradient elution using acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities and verifies peptide integrity .

- Spectroscopy: H NMR (DMSO-d₆ or CDCl₃) confirms the Fmoc group (δ 7.3–7.8 ppm, aromatic protons) and methoxy substituent (δ 3.7–3.9 ppm). F NMR may detect fluorinated analogs .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (±1 Da accuracy) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxy group influence coupling efficiency in peptide synthesis?

Methodological Answer: The 3-methoxy group introduces steric hindrance near the α-carbon, potentially slowing coupling kinetics. To mitigate this:

- Use elevated temperatures (40–50°C) or microwave-assisted synthesis to accelerate reaction rates .

- Optimize coupling agents: OxymaPure/DIC (N,N'-diisopropylcarbodiimide) systems reduce racemization compared to HOBt-based reagents .

- Monitor reaction progress via Kaiser test or FT-IR (disappearance of free amine signals at ~1650 cm⁻¹) .

Q. What strategies prevent racemization during Fmoc deprotection or peptide chain elongation?

Methodological Answer:

- Deprotection: Limit piperidine exposure to ≤10 min to minimize base-induced racemization. Alternatives like DBU (1,8-diazabicycloundec-7-ene) in DMF reduce side reactions .

- Coupling Conditions: Pre-activate the amino acid (5–10 min) before resin addition. Use low-dielectric solvents (e.g., DCM) to stabilize the activated intermediate .

- Chiral Purity Analysis: Employ chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) to detect <1% enantiomeric excess loss .

Q. How can functionalized derivatives of this compound enable site-specific peptide modifications?

Methodological Answer:

- Click Chemistry: Introduce azide or alkyne groups via post-synthetic modification (e.g., Fmoc-L-4-azidophenylalanine in ) for CuAAC (copper-catalyzed azide-alkyne cycloaddition) .

- Photocrosslinking: Incorporate benzophenone or diazirine moieties for UV-induced crosslinking in protein interaction studies .

- Isotopic Labeling: Use N-labeled variants (e.g., L-Phenylalanine--Fmoc (N)) for NMR-based structural studies of peptide dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.